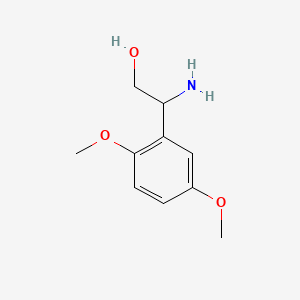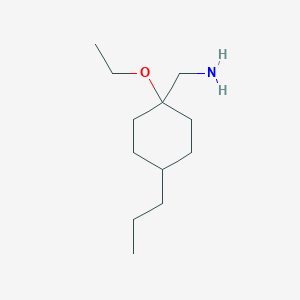![molecular formula C12H17NO2 B15325051 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine is an organic compound that features a benzodioxin moiety attached to a butan-2-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine typically involves the alkylation of phenolic hydroxyl groups followed by amination. One common route starts with 2,3-dihydroxybenzoic acid, which undergoes alkylation to form the benzodioxin ring. Subsequent steps include azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification to yield the final amine product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Applications De Recherche Scientifique
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action for 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin moiety can engage in π-π interactions, while the amine group can form hydrogen bonds, facilitating binding to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: This compound features an imidazo[1,2-a]pyridine ring instead of a butan-2-amine chain.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound has a carboxylic acid group instead of an amine group.
Uniqueness
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine is unique due to its specific combination of the benzodioxin moiety and the butan-2-amine chain. This structure provides distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-9(13)2-3-10-4-5-11-12(8-10)15-7-6-14-11/h4-5,8-9H,2-3,6-7,13H2,1H3 |
Clé InChI |
YPVLHGGNPOLIFN-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC2=C(C=C1)OCCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B15324978.png)

![7-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B15324995.png)

![4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15325007.png)


![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)





